![molecular formula C24H19FN2O5S B3007891 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866813-45-8](/img/structure/B3007891.png)
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
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Overview
Description
This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C25H21FN2O5S . It has an average mass of 480.508 Da and a monoisotopic mass of 480.115509 Da .Scientific Research Applications
Antibacterial Activity
This compound has been explored for its potential in combating bacterial infections. Derivatives of similar structures have shown effectiveness against strains like Staphylococcus aureus. The sulfonyl and quinoline components are particularly of interest for their role in inhibiting bacterial growth .
Antimicrobial Drug Development
The modification of existing antimicrobial agents by introducing different functional groups, such as amides or alkyl groups, can enhance antimicrobial activity. The compound could serve as a base structure for developing new drugs with improved efficacy and reduced resistance .
Alzheimer’s Disease Treatment
N-substituted benzoxazole derivatives, which share a structural similarity with the compound, have been identified as selective inhibitors of acetylcholinesterase (AChE). This enzyme is a target for Alzheimer’s disease treatment, suggesting potential applications for our compound in this field .
Anticancer Research
Compounds with the isoxazole ring, which is structurally related to the quinoline ring in our compound, have shown anticancer activities. This suggests that the compound could be a candidate for the development of new anticancer drugs .
Radiopharmaceuticals
The fluorine atom present in the compound makes it a potential candidate for the development of radiotracers used in positron emission tomography (PET) scans. Such compounds can help in the diagnosis and monitoring of diseases .
Pharmaceutical Intermediates
The compound’s structure is conducive to being an intermediate in the synthesis of more complex pharmaceuticals. Its derivatives could be used in the synthesis of drugs with various therapeutic effects .
Enzyme Inhibition
Similar compounds have been used as enzyme inhibitors, which is a crucial mechanism in drug action. The compound could be investigated for its ability to inhibit specific enzymes related to diseases .
Immunomodulation
Derivatives of thiadiazole, which share some structural features with the compound, have been used as immunomodulators. This indicates potential research applications of the compound in modulating immune responses .
Future Directions
The future directions for this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. The use of readily accessible starting materials, along with atom economy and a convenient work-up process, allows one to apply the presented method for the synthesis of a wide range of similar compounds .
properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-8-10-19(11-9-18)33(30,31)22-14-27(15-23(28)26-17-5-3-2-4-6-17)21-12-7-16(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOKLZIVZMORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
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